methyl [(3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate
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Overview
Description
Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is a complex organic compound that features a benzothiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the benzothiazole moiety suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nitrophenyl group is introduced via nitration reactions, and the final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The nitrophenyl group may facilitate binding to specific proteins or enzymes, while the benzothiazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitrophenyl)acetate: Similar structure but lacks the benzothiazole ring.
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is unique due to the combination of the nitrophenyl group and the benzothiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C19H15N3O6S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-[[6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-benzothiazol-2-ylidene]amino]-2-oxoacetate |
InChI |
InChI=1S/C19H15N3O6S/c1-11-3-8-14-16(9-11)29-19(20-17(24)18(25)28-2)21(14)10-15(23)12-4-6-13(7-5-12)22(26)27/h3-9H,10H2,1-2H3 |
InChI Key |
YTRBANRAYQRPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(=O)OC)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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